molecular formula C6H8N2O2 B3358806 4-Propionyl-1H-pyrazol-3(2H)-one CAS No. 821016-39-1

4-Propionyl-1H-pyrazol-3(2H)-one

Cat. No.: B3358806
CAS No.: 821016-39-1
M. Wt: 140.14 g/mol
InChI Key: DSKXYCVJUZHRHE-UHFFFAOYSA-N
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Description

4-Propionyl-1H-pyrazol-3(2H)-one is a chemical compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. This compound features a propionyl group attached to the pyrazolone ring, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propionyl-1H-pyrazol-3(2H)-one typically involves the condensation of a suitable hydrazine derivative with an appropriate β-keto ester. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Propionyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield different pyrazolidine derivatives.

    Substitution: The propionyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives, while reduction can produce pyrazolidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and analgesic properties.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: May be used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Propionyl-1H-pyrazol-3(2H)-one would depend on its specific biological activity. Generally, pyrazolones can interact with various molecular targets, such as enzymes and receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1H-pyrazol-3(2H)-one: Similar structure but with a methyl group instead of a propionyl group.

    4-Ethyl-1H-pyrazol-3(2H)-one: Features an ethyl group instead of a propionyl group.

Uniqueness

4-Propionyl-1H-pyrazol-3(2H)-one is unique due to the presence of the propionyl group, which can influence its chemical reactivity and biological activity compared to other pyrazolone derivatives.

Properties

IUPAC Name

4-propanoyl-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-5(9)4-3-7-8-6(4)10/h3H,2H2,1H3,(H2,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKXYCVJUZHRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50839261
Record name 4-Propanoyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50839261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821016-39-1
Record name 4-Propanoyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50839261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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